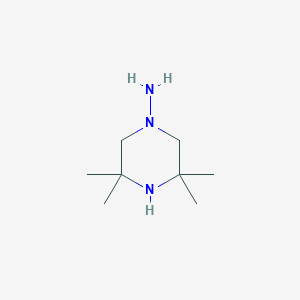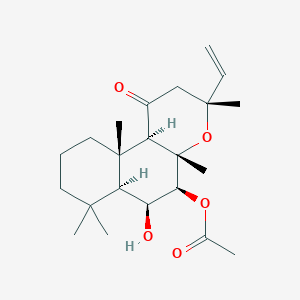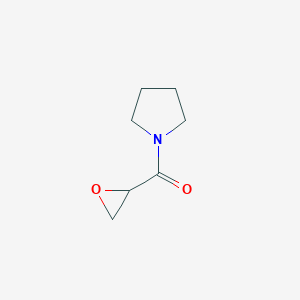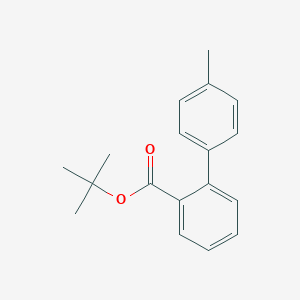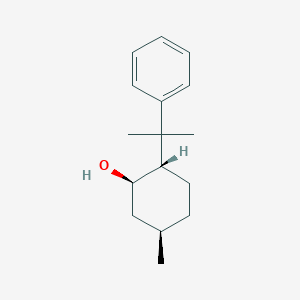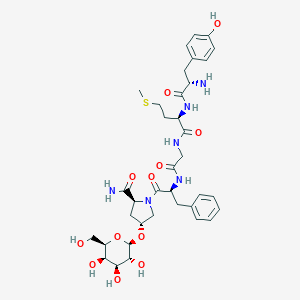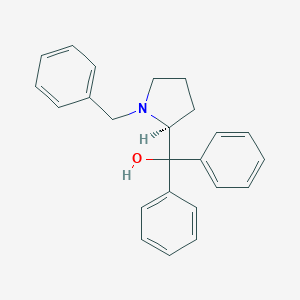![molecular formula C8H11ClO3 B056932 [1-(Chlorocarbonyl)cyclobutyl]methyl acetate CAS No. 114671-91-9](/img/structure/B56932.png)
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate, also known as CCl4MA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a reagent for the synthesis of various compounds, including β-lactams and α,β-unsaturated ketones. In materials science, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential as an anticancer agent and as a tool for drug delivery.
Mechanism Of Action
The mechanism of action of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles, such as DNA and proteins. This can lead to DNA damage and protein modification, which can ultimately lead to cell death.
Biochemical And Physiological Effects
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit cytotoxic effects in various cancer cell lines, including breast cancer and lung cancer. It has also been shown to induce apoptosis and inhibit cell migration and invasion. In addition, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts and can make handling the compound hazardous.
Future Directions
There are several future directions for research on [1-(Chlorocarbonyl)cyclobutyl]methyl acetate. One area of interest is the development of new synthetic methods for [1-(Chlorocarbonyl)cyclobutyl]methyl acetate and its derivatives. Another area of interest is the exploration of its potential as an anticancer agent and drug delivery tool. Additionally, there is potential for the use of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in the synthesis of new materials with unique properties.
properties
CAS RN |
114671-91-9 |
|---|---|
Product Name |
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate |
Molecular Formula |
C8H11ClO3 |
Molecular Weight |
190.62 g/mol |
IUPAC Name |
(1-carbonochloridoylcyclobutyl)methyl acetate |
InChI |
InChI=1S/C8H11ClO3/c1-6(10)12-5-8(7(9)11)3-2-4-8/h2-5H2,1H3 |
InChI Key |
ROOSNNZFQWHOSW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1(CCC1)C(=O)Cl |
Canonical SMILES |
CC(=O)OCC1(CCC1)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

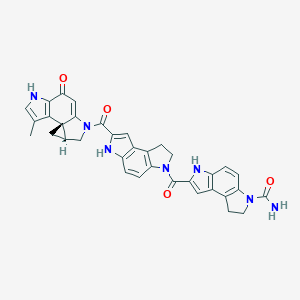
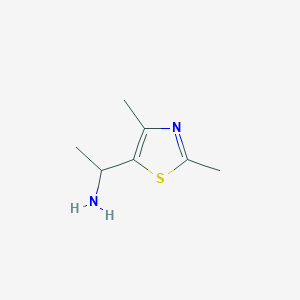

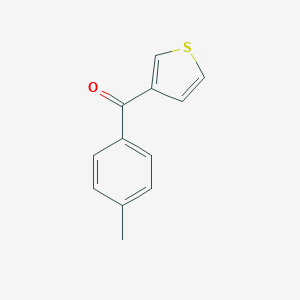
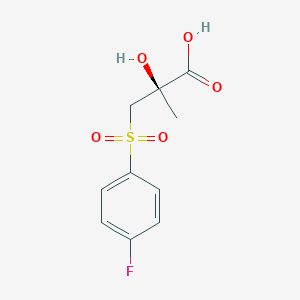
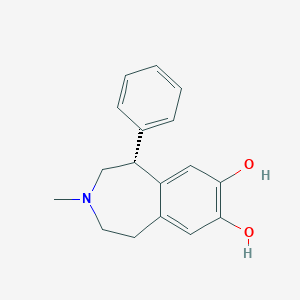
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
